

Amidox: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amidox**

Cat. No.: **B1664867**

[Get Quote](#)

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Potent Ribonucleotide Reductase Inhibitor.

Introduction

Amidox, also known by its systematic IUPAC name N',3,4-trihydroxybenzenecarboximidamide, is a small molecule of significant interest in the fields of medicinal chemistry and oncology.^[1] As a potent inhibitor of ribonucleotide reductase (RR), it plays a crucial role in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.^{[2][3]} This inhibitory action positions **Amidox** as a valuable compound for investigation in cancer chemotherapy, often in combination with other antineoplastic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Amidox**, tailored for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Amidox is a catechol derivative characterized by a benzamidoxime moiety. Its chemical identity is well-established with the CAS number 95933-72-5.^[1] The presence of hydroxyl and amidoxime functional groups dictates its chemical behavior and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **Amidox** is presented in the table below. While some experimental values are available, others are computed predictions and should be considered as such.

Property	Value	Source
IUPAC Name	N',3,4-trihydroxybenzenecarboximide mide	[1]
Synonyms	3,4-Dihydroxybenzamidoxime, NSC-343341, VF 236	[1]
CAS Number	95933-72-5	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1]
Boiling Point	292.1°C at 760 mmHg	[4]
Density	1.626 g/cm ³	[4]
Solubility	Soluble in water	[5]
Appearance	Solid	[6]

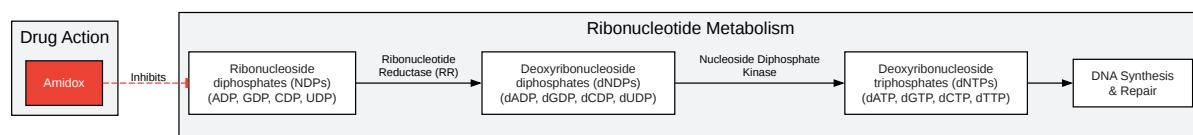
Note: Some physical properties like melting point and specific pKa values are not readily available in the cited literature.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

Amidox exerts its primary biological effect through the potent inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleoside diphosphates (dNDPs) from ribonucleoside diphosphates (NDPs).[\[2\]](#)[\[3\]](#)[\[7\]](#) This process is fundamental for maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[\[8\]](#)

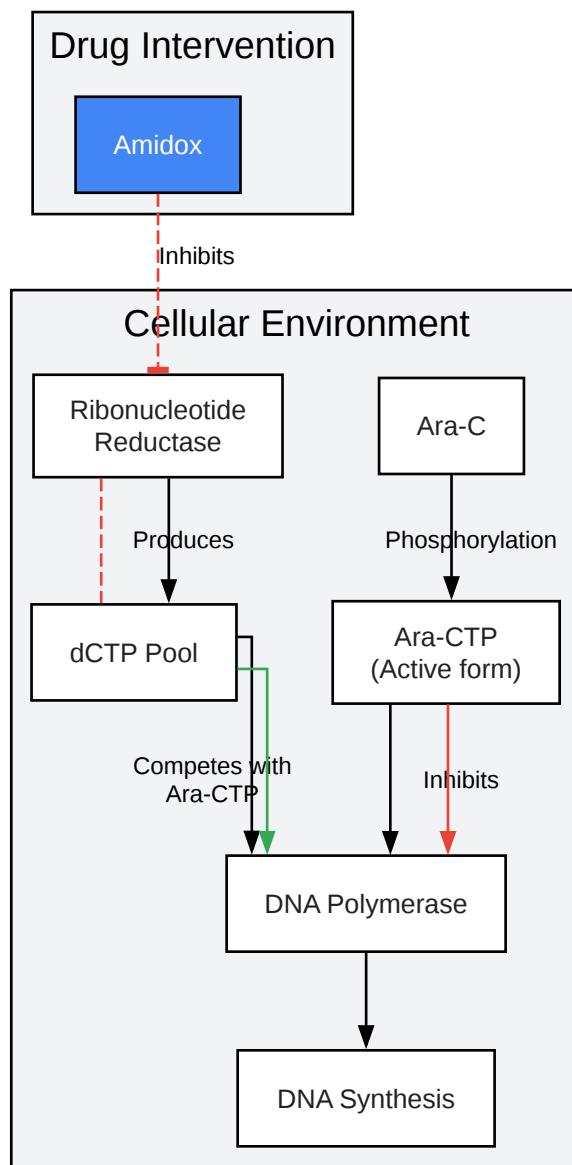
The inhibition of RR by **Amidox** leads to a significant imbalance in the intracellular dNTP pools. Specifically, exposure of cells to **Amidox** results in a marked decrease in the concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP), while the concentration of deoxythymidine triphosphate (dTTP) increases.[2][3]

This disruption of dNTP pools has profound consequences for cellular proliferation, particularly in rapidly dividing cancer cells, and forms the basis of its synergistic effects with other chemotherapeutic agents.


Synergistic Action with Cytarabine (Ara-C)

A notable application of **Amidox** is its ability to potentiate the cytotoxic effects of cytarabine (Ara-C), a cornerstone of leukemia therapy. Ara-C requires intracellular phosphorylation to its active triphosphate form, Ara-CTP, to exert its anticancer effects by inhibiting DNA polymerase. The efficacy of Ara-C is often limited by the intracellular concentration of its competitor, dCTP.

By inhibiting ribonucleotide reductase, **Amidox** depletes the intracellular pool of dCTP. This reduction in dCTP levels leads to a significant increase in the intracellular accumulation of Ara-CTP, thereby enhancing the therapeutic efficacy of Ara-C.[2][3] Studies have shown that pre-incubation of leukemia cells with **Amidox** can lead to a several-fold increase in intracellular Ara-CTP levels.[3]


Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a general experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Amidox** action on the ribonucleotide reductase pathway.

[Click to download full resolution via product page](#)

Caption: Synergistic action of **Amidox** and Ara-C in inhibiting DNA synthesis.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **Amidox** are not readily available in the public domain, general methodologies can be inferred from related literature.

General Synthesis of Amidoximes

A general procedure for the synthesis of **amidoximes** involves the reaction of a nitrile with hydroxylamine. For the synthesis of 3,4-dihydroxybenzamidoxime (**Amidox**), a potential starting material would be 3,4-dihydroxybenzonitrile. The synthesis would likely proceed as follows:

- **Reaction Setup:** A solution of 3,4-dihydroxybenzonitrile is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- **Addition of Reagents:** Hydroxylamine hydrochloride and a base, such as sodium carbonate or sodium hydroxide, are added to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion.
- **Workup and Purification:** After cooling, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, which may involve extraction with an organic solvent like ethyl acetate. The product can be further purified by recrystallization or column chromatography.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **Amidox** can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While a specific method for **Amidox** is not detailed, a general approach based on methods for similar phenolic compounds would involve:

- **Column:** A C18 stationary phase is commonly used for the separation of polar aromatic compounds.
- **Mobile Phase:** A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be suitable.

- **Detection:** UV detection at a wavelength corresponding to the absorbance maximum of **Amidox** (likely in the range of 260-280 nm due to the phenolic and aromatic structure) would be appropriate.
- **Quantification:** Quantification can be achieved by creating a calibration curve with known concentrations of a purified **Amidox** standard.

Conclusion

Amidox is a promising ribonucleotide reductase inhibitor with a well-defined mechanism of action that leads to the depletion of essential deoxyribonucleotides for DNA synthesis. Its ability to potentiate the effects of established chemotherapeutic agents like Ara-C highlights its potential in combination therapies for cancer. Further research into its detailed pharmacological properties, along with the development of specific and validated analytical and synthesis protocols, will be crucial for its advancement as a therapeutic agent. This guide provides a foundational understanding of **Amidox** for researchers and drug development professionals, summarizing the current knowledge and pointing towards areas for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amidox | C7H8N2O3 | CID 135413522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amidox, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical modulation of Ara-C effects by amidox, an inhibitor of ribonucleotide reductase in HL-60 promyelocytic human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemigran.com [chemigran.com]
- 5. vigon.com [vigron.com]
- 6. 3,4-Dihydroxybenzamidoxime | CymitQuimica [cymitquimica.com]

- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 8. DNA damage and cell cycle regulation of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amidox: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664867#amidox-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com